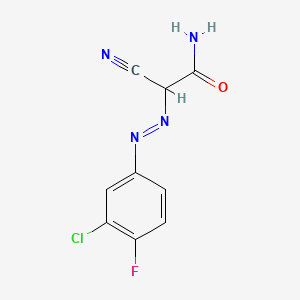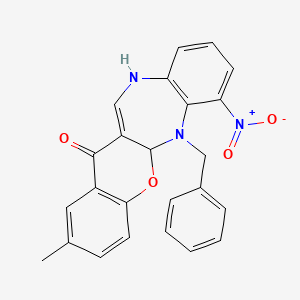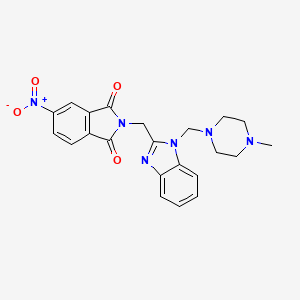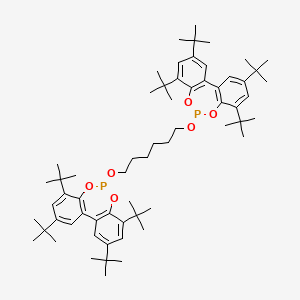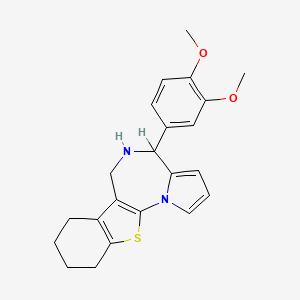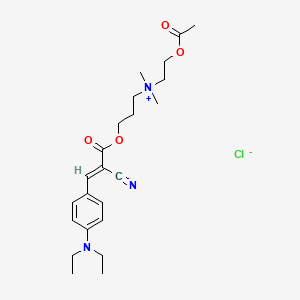
(2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride” is a complex organic molecule that contains multiple functional groups, including an acetoxy group, a cyano group, a diethylamino group, and a quaternary ammonium chloride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each introducing different functional groups. A possible synthetic route could include:
Formation of the acetoxyethyl group: This can be achieved by reacting ethylene oxide with acetic acid.
Introduction of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the diethylamino group: This step might involve the reaction of a suitable precursor with diethylamine.
Formation of the quaternary ammonium chloride: This can be achieved by reacting a tertiary amine with an alkyl halide, followed by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, quaternary ammonium compounds are known for their antimicrobial properties. This compound could potentially be explored for its ability to disrupt microbial cell membranes.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, including their potential as drugs or drug delivery agents.
Industry
In industry, such compounds can be used as surfactants, emulsifiers, or in the formulation of various chemical products.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, as an antimicrobial agent, it might disrupt microbial cell membranes by interacting with lipid bilayers. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: A well-known quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant.
属性
CAS 编号 |
93981-89-6 |
|---|---|
分子式 |
C23H34ClN3O4 |
分子量 |
452.0 g/mol |
IUPAC 名称 |
2-acetyloxyethyl-[3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H34N3O4.ClH/c1-6-25(7-2)22-11-9-20(10-12-22)17-21(18-24)23(28)30-15-8-13-26(4,5)14-16-29-19(3)27;/h9-12,17H,6-8,13-16H2,1-5H3;1H/q+1;/p-1/b21-17+; |
InChI 键 |
IRMHBQBEUOAISY-DIRYEVLESA-M |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCOC(=O)C.[Cl-] |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCOC(=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
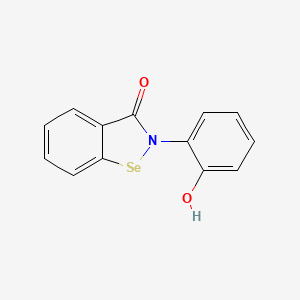

![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)


